7,8-Dihydro-7,8-dihydroxykynurenate

Description

Overview of 7,8-Dihydro-7,8-dihydroxykynurenate within Biological Systems

This compound is recognized as a metabolite in the tryptophan degradation pathway. wikipedia.org Specifically, it is a product of the enzymatic hydroxylation of kynurenate. This conversion is catalyzed by the enzyme kynurenine (B1673888) 7,8-hydroxylase. wikipedia.org The formation of this compound represents one of the metabolic fates of kynurenic acid, a well-studied neuroactive compound. While the biological roles of other metabolites in the kynurenine pathway have been extensively investigated, the specific physiological functions of this compound remain less characterized. Its presence is indicative of active kynurenate metabolism within an organism.

Historical Context of its Discovery and Initial Characterization

The first enzymatic synthesis of 7,8-dihydroxykynurenic acid, another name for this compound, was reported in 1963 by Taniuchi and Hayaishi. wikipedia.org Their research, published in The Journal of Biological Chemistry, detailed the enzymatic formation of this compound from kynurenic acid. wikipedia.org This seminal work was part of a broader investigation into the metabolism of kynurenic acid by extracts from Pseudomonas species. nih.govnih.gov The discovery was significant as it unveiled a new step in the catabolism of kynurenic acid, demonstrating its further enzymatic modification. The initial characterization involved elucidating the reaction requirements, including the enzyme, substrate, and molecular oxygen. wikipedia.org

Significance within the Tryptophan Catabolic Pathway and Kynurenine Metabolism

The significance of this compound lies in its position as a downstream metabolite of kynurenic acid in the tryptophan catabolic pathway, also known as the kynurenine pathway. wikipedia.org The kynurenine pathway is the primary route for tryptophan degradation in mammals and is crucial for generating essential molecules like NAD+. dtu.dk This pathway is a critical branching point, leading to the formation of several neuroactive and immunomodulatory compounds. mdpi.comnih.gov

The formation of this compound is catalyzed by kynurenine 7,8-hydroxylase (also known as kynurenic acid hydroxylase), an oxidoreductase that acts on kynurenate. wikipedia.org This enzyme utilizes molecular oxygen to hydroxylate the aromatic ring of kynurenate. wikipedia.org The reaction is a key step in the further degradation of kynurenic acid. While the biological activities of its precursor, kynurenic acid, as an antagonist of glutamate (B1630785) receptors are well-documented, the specific physiological role and subsequent metabolic fate of this compound are not as extensively studied. mdpi.comnih.gov Its formation, however, points to a mechanism for the clearance and further processing of kynurenic acid.

Properties

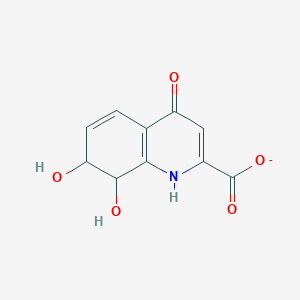

Molecular Formula |

C10H8NO5- |

|---|---|

Molecular Weight |

222.17 g/mol |

IUPAC Name |

7,8-dihydroxy-4-oxo-7,8-dihydro-1H-quinoline-2-carboxylate |

InChI |

InChI=1S/C10H9NO5/c12-6-2-1-4-7(13)3-5(10(15)16)11-8(4)9(6)14/h1-3,6,9,12,14H,(H,11,13)(H,15,16)/p-1 |

InChI Key |

LLAWHKBFIBTIBH-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(C1O)O)NC(=CC2=O)C(=O)[O-] |

Canonical SMILES |

C1=CC2=C(C(C1O)O)NC(=CC2=O)C(=O)[O-] |

Origin of Product |

United States |

Enzymatic Biosynthesis and Catabolism of 7,8 Dihydro 7,8 Dihydroxykynurenate

Precursor Metabolism: Kynurenic Acid Conversion

The journey to 7,8-dihydro-7,8-dihydroxykynurenate begins with its precursor, kynurenic acid. Kynurenic acid itself is a product of the kynurenine (B1673888) pathway, the primary route for tryptophan catabolism in mammals. nih.govnih.gov This pathway is not only essential for breaking down dietary tryptophan but also for producing neuroactive compounds and the vital coenzyme NAD(P)+. nih.gov The conversion of kynurenine to kynurenic acid is catalyzed by kynurenine aminotransferases (KATs). nih.gov

Kynurenine 7,8-hydroxylase (EC 1.14.99.2)-Mediated Formation

The direct precursor to this compound is kynurenate, which undergoes hydroxylation in a reaction catalyzed by the enzyme kynurenine 7,8-hydroxylase. wikipedia.orgenzyme-database.org This enzyme is also known by other names, including kynurenic acid hydroxylase and kynurenate 7,8-hydroxylase. wikipedia.orgenzyme-database.org

Enzymatic Reaction Stoichiometry and Cofactor Requirements

Kynurenate + AH₂ + O₂ ⇌ this compound + A wikipedia.org

This enzyme belongs to the family of oxidoreductases that act on paired donors, with O₂ as the oxidant. wikipedia.org While specific cofactor requirements can vary among different organisms, this class of enzymes often utilizes metal ions or other redox-active molecules to facilitate the hydroxylating reaction.

Kinetic Parameters and Catalytic Mechanism Studies

Detailed kinetic parameters and in-depth studies of the catalytic mechanism for kynurenine 7,8-hydroxylase are areas of ongoing research. Understanding these aspects is crucial for a complete picture of how the enzyme functions and is regulated. The systematic name for this enzyme class is kynurenate,hydrogen-donor:oxygen oxidoreductase (hydroxylating). wikipedia.org

Catabolism to 7,8-Dihydroxykynurenate

Following its formation, this compound is further metabolized in a two-step process involving two distinct enzymes.

Kynurenate-7,8-dihydrodiol Dehydrogenase (EC 1.3.1.18) Activity

The first step in the catabolism of this compound is its oxidation to 7,8-dihydroxykynurenate. This reaction is catalyzed by kynurenate-7,8-dihydrodiol dehydrogenase (EC 1.3.1.18). qmul.ac.ukgenome.jpexpasy.org This enzyme is also referred to as this compound dehydrogenase. qmul.ac.uk The reaction requires NAD+ as a cofactor and proceeds as follows:

This compound + NAD⁺ ⇌ 7,8-dihydroxykynurenate + NADH + H⁺ qmul.ac.ukrhea-db.org

This enzyme is classified as an oxidoreductase that acts on the CH-CH group of donors with NAD+ or NADP+ as the acceptor. genome.jp

Further Metabolism by 7,8-Dihydroxykynurenate 8,8a-Dioxygenase (EC 1.13.11.10)

The product of the previous reaction, 7,8-dihydroxykynurenate, is then a substrate for 7,8-dihydroxykynurenate 8,8a-dioxygenase (EC 1.13.11.10). wikipedia.orgqmul.ac.uk This enzyme catalyzes the oxygenolytic cleavage of the aromatic ring of 7,8-dihydroxykynurenate. wikipedia.org The reaction requires molecular oxygen and results in the formation of 5-(3-carboxy-3-oxopropenyl)-4,6-dihydroxypyridine-2-carboxylate. wikipedia.orgqmul.ac.uk The reaction is as follows:

7,8-dihydroxykynurenate + O₂ ⇌ 5-(3-carboxy-3-oxopropenyl)-4,6-dihydroxypyridine-2-carboxylate wikipedia.org

This enzyme is an oxidoreductase, specifically a dioxygenase that incorporates two atoms of oxygen into the substrate. wikipedia.org It is known to require Fe²⁺ as a cofactor for its activity. qmul.ac.uk This step is a critical part of the tryptophan degradation pathway. wikipedia.org

Integration into the Broader Tryptophan Metabolic Network

The metabolism of this compound is intricately linked to the kynurenine pathway, which accounts for the degradation of the majority of dietary tryptophan not utilized for protein synthesis. researchgate.netmdpi.com The kynurenine pathway is a cascade of enzymatic reactions that produces several neuroactive and immunomodulatory metabolites. researchgate.net

The synthesis of this compound represents a specific downstream branch of the kynurenine pathway. The initial and rate-limiting step of this pathway is the conversion of L-tryptophan to N'-formyl-L-kynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). wikipedia.orgwikipedia.org N'-formyl-L-kynurenine is then rapidly hydrolyzed to L-kynurenine by formamidase. wikipedia.org

L-kynurenine stands at a critical juncture in the pathway. It can be metabolized down several routes, one of which leads to the formation of kynurenic acid through the action of kynurenine aminotransferases (KATs). mdpi.com Kynurenic acid is the direct precursor for the enzymatic biosynthesis of this compound. creative-enzymes.com

The subsequent catabolism of this compound feeds back into the central kynurenine pathway. The product of its breakdown, 5-(3-carboxy-3-oxopropenyl)-4,6-dihydroxypyridine-2-carboxylate, is a further downstream metabolite in the degradation of kynurenic acid. creative-enzymes.com This entire branch of the pathway, from kynurenic acid to the final breakdown product, demonstrates a specialized route for the processing of this particular tryptophan metabolite.

The enzymes involved in the biosynthesis and catabolism of this compound are distinct from the main enzymes of the central kynurenine pathway, such as kynurenine 3-monooxygenase (KMO) and kynureninase, which lead to the production of other significant metabolites like 3-hydroxykynurenine and, ultimately, quinolinic acid. researchgate.net Therefore, the formation and breakdown of this compound represent a specialized side-branch of the broader tryptophan metabolic network.

Enzymatic Biosynthesis

The formation of this compound is catalyzed by a single enzymatic reaction acting on kynurenic acid.

The enzyme responsible for this conversion is kynurenine 7,8-hydroxylase (EC 1.14.99.2), also known as kynurenic acid hydroxylase. creative-enzymes.com This enzyme belongs to the family of oxidoreductases and specifically acts on paired donors with O2 as an oxidant. creative-enzymes.com

The reaction proceeds as follows: Kynurenate + AH₂ + O₂ ⇌ this compound + A creative-enzymes.com

In this reaction, kynurenate undergoes dihydroxylation at the 7th and 8th positions of its quinoline (B57606) ring structure, resulting in the formation of the dihydrodiol derivative. This process requires an electron donor (AH₂) and molecular oxygen. creative-enzymes.com

Enzymatic Catabolism

The breakdown of this compound is a two-step enzymatic process.

The first step in the catabolism is the oxidation of this compound to 7,8-dihydroxykynurenate. This reaction is catalyzed by kynurenate-7,8-dihydrodiol dehydrogenase (EC 1.3.1.18).

The second step involves the cleavage of the aromatic ring of 7,8-dihydroxykynurenate. This is carried out by the enzyme 7,8-dihydroxykynurenate 8,8a-dioxygenase (EC 1.13.11.10). creative-enzymes.com This enzyme is an oxidoreductase that incorporates two atoms of oxygen into the substrate, leading to the opening of the ring structure. creative-enzymes.com This reaction requires Fe²⁺ as a cofactor.

Compound and Enzyme Information

Table 1: Compounds Mentioned in this Article

| Compound Name | Abbreviation | Role |

| This compound | - | The central compound of this article |

| L-Tryptophan | Trp | Essential amino acid and precursor |

| N'-Formyl-L-kynurenine | - | Intermediate in the kynurenine pathway |

| L-Kynurenine | Kyn | Key intermediate in the kynurenine pathway |

| Kynurenic acid | KYNA | Precursor to this compound |

| 7,8-Dihydroxykynurenate | - | Intermediate in the catabolism |

| 5-(3-carboxy-3-oxopropenyl)-4,6-dihydroxypyridine-2-carboxylate | - | Product of catabolism |

| 3-Hydroxykynurenine | 3-HK | Metabolite of the central kynurenine pathway |

| Quinolinic acid | QUIN | Neurotoxic metabolite of the kynurenine pathway |

Table 2: Enzymes Discussed in this Article

| Enzyme Name | EC Number | Function |

| Tryptophan 2,3-dioxygenase | 1.13.11.11 | Catalyzes the first step in the kynurenine pathway |

| Indoleamine 2,3-dioxygenase | 1.13.11.52 | Also catalyzes the first step in the kynurenine pathway |

| Formamidase | 3.5.1.9 | Converts N'-formyl-L-kynurenine to L-kynurenine |

| Kynurenine aminotransferases | 2.6.1.7 | Synthesize kynurenic acid from L-kynurenine |

| Kynurenine 7,8-hydroxylase | 1.14.99.2 | Synthesizes this compound from kynurenic acid |

| Kynurenate-7,8-dihydrodiol dehydrogenase | 1.3.1.18 | Oxidizes this compound to 7,8-dihydroxykynurenate |

| 7,8-Dihydroxykynurenate 8,8a-dioxygenase | 1.13.11.10 | Catalyzes the ring cleavage of 7,8-dihydroxykynurenate |

| Kynurenine 3-monooxygenase | 1.14.13.9 | An enzyme of the central kynurenine pathway |

| Kynureninase | 3.7.1.3 | An enzyme of the central kynurenine pathway |

Biological Context and Functional Interrogations in Experimental Models

Role as an Intermediate Metabolite in Kynurenine (B1673888) Pathway Flux

7,8-Dihydro-7,8-dihydroxykynurenate is a recognized intermediate in the tryptophan metabolic pathway, specifically within the kynurenine branch. wikipedia.org Its formation is a key step in the catabolism of kynurenic acid. The enzyme kynurenine 7,8-hydroxylase facilitates the conversion of kynurenate into this compound. wikipedia.org This reaction involves the incorporation of molecular oxygen and requires an electron donor. wikipedia.org

Following its formation, this compound is further metabolized by the enzyme 7,8-dihydroxykynurenate 8,8a-dioxygenase. wikipedia.org This enzyme catalyzes the oxidative cleavage of the aromatic ring of this compound to produce 5-(3-carboxy-3-oxopropenyl)-4,6-dihydroxypyridine-2-carboxylate. wikipedia.org This enzymatic conversion is a critical step in the continued degradation of kynurenine pathway metabolites. wikipedia.org The transient nature of this compound underscores its role as a metabolic intermediate rather than an end-product of this pathway.

Detection and Significance in Immunomodulatory Research Systems

Recent advancements in metabolomics have enabled the detection of this compound in complex biological samples, particularly in the context of immunomodulatory research. A 2022 study by Coulon et al. identified this compound in the culture supernatants of various commercially available probiotic strains. nih.gov Through untargeted metabolomic analysis using high-resolution mass spectrometry, the researchers were able to distinguish between probiotic supernatants that exhibited immunomodulatory activity and those that were non-bioactive. nih.gov this compound was listed among the metabolites detected in these supernatants, highlighting the capability of these analytical techniques to identify specific components within the complex secretome of probiotics. nih.gov

| Metabolite | Pathway | Context of Detection | Associated Activity |

| This compound | Kynurenine Pathway (Tryptophan Metabolism) | Probiotic Culture Supernatants | Immunomodulation |

Occurrence and Analysis in Environmental Toxicology Studies

There is currently a lack of available scientific literature detailing the occurrence and analysis of this compound in environmental toxicology studies. While research exists on the impact of environmental factors on the broader kynurenine pathway, specific investigations into the presence, fate, and toxicological significance of this particular metabolite in environmental matrices have not been reported. Consequently, its role and relevance in the context of environmental health remain unknown.

Association with Metabolic Programming in Physiological Research Models

While direct experimental evidence linking this compound to programmed hypertension and nitric oxide (NO) pathways is not available in the current body of scientific literature, a significant association can be inferred from the broader role of the kynurenine pathway in cardiovascular regulation. The kynurenine pathway is the principal route for tryptophan metabolism and produces several bioactive metabolites. nih.govyoutube.com

Research has demonstrated an upregulation of the kynurenine pathway in both preclinical and clinical models of hypertension. nih.govnih.govcornell.edunih.govphysiology.org For instance, studies in rat models of renovascular hypertension have detected higher plasma concentrations of kynurenine and its downstream metabolites. nih.gov This upregulation is, in part, driven by angiotensin II, a key peptide in the renin-angiotensin system that regulates blood pressure. nih.gov

Furthermore, metabolites of the kynurenine pathway have been shown to modulate blood pressure. nih.gov Kynurenine itself can induce vasodilation through the activation of adenylate and soluble guanylate cyclase pathways. nih.gov Clinical studies have also observed a correlation between tryptophan degradation to kynurenine and hypotension in certain conditions. mdpi.com The connection between the kynurenine pathway and hypertension suggests that its various metabolites could serve as both biomarkers and therapeutic targets. nih.govnih.gov Given that this compound is a constituent of this pathway, it is plausible that it may also have a role in the complex mechanisms of blood pressure regulation and programmed hypertension, although this requires direct investigation.

| Kynurenine Pathway in Hypertension | Key Findings | References |

| Upregulation in Hypertension | The kynurenine pathway is overactivated in several cardiovascular diseases, including hypertension. | nih.govnih.gov |

| Metabolite-Blood Pressure Modulation | Certain kynurenine metabolites have been shown to decrease blood pressure in animal studies. | nih.gov |

| Link to Renin-Angiotensin System | Angiotensin II, a key blood pressure regulator, positively regulates the kynurenine pathway. | nih.gov |

| Biomarker Potential | Kynurenine pathway metabolites are being explored as potential biomarkers for hypertension. | nih.govcornell.eduphysiology.org |

Presence in Natural Product Extracts (e.g., Punica granatum L. peel)

Extracts from the peel of pomegranate (Punica granatum L.) are recognized as a rich source of a diverse range of bioactive compounds, particularly polyphenols. jst.go.jpugr.esnih.gov Numerous studies have characterized the chemical composition of pomegranate peel extract, identifying hydrolysable tannins as major constituents. jst.go.jpugr.esnih.gov

Among the most abundant of these are punicalagin (B30970) and its derivatives, as well as ellagic acid. jst.go.jpnih.govacs.orgnih.govmdpi.com These compounds are known to be metabolized into smaller molecules. For example, punicalagin can be hydrolyzed to ellagic acid. acs.orgnih.govresearchgate.net While extensive phytochemical analyses of pomegranate peel have been conducted, the presence of this compound has not been explicitly reported in the reviewed literature. The focus of most studies has been on the major phenolic components. jst.go.jpugr.esnih.govnih.gov

| Major Compounds in Punica granatum L. Peel Extract | Compound Class | References |

| Punicalagin (isomers A and B) | Hydrolysable Tannin (Ellagitannin) | jst.go.jpugr.esnih.gov |

| Ellagic Acid | Polyphenol | jst.go.jpnih.govacs.orgnih.govmdpi.com |

| Gallic Acid | Phenolic Acid | jst.go.jp |

| Flavonoids (e.g., Catechins, Quercetin) | Polyphenol | mdpi.com |

| Anthocyanins | Flavonoid | nih.gov |

Advanced Analytical Methodologies for 7,8 Dihydro 7,8 Dihydroxykynurenate Profiling

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the detailed analysis of metabolites like 7,8-Dihydro-7,8-dihydroxykynurenate. Its ability to provide precise mass measurements enables the confident identification and differentiation of compounds in complex biological matrices.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for Untargeted Metabolomics

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers unparalleled resolving power and mass accuracy, making it a powerful tool for untargeted metabolomics studies. nih.gov This technique allows for the global profiling of metabolites in a sample without pre-selection, enabling the discovery of novel compounds and pathways. In the context of the kynurenine (B1673888) pathway, FT-ICR-MS can provide a comprehensive snapshot of all detectable metabolites, including this compound, facilitating the exploration of their interconnections and responses to various stimuli. The high mass accuracy, often in the parts per billion (ppb) range, is critical for assigning correct elemental compositions to detected ions, a crucial step in the identification of unknown metabolites. nih.gov

Quantitative Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the precise measurement of this compound concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govau.dktandfonline.com This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.govau.dktandfonline.com In a typical LC-MS/MS workflow, the sample is first injected into a liquid chromatograph, where individual components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized and fragmented. By selecting a specific precursor ion (the ionized form of this compound) and monitoring its characteristic product ions, highly selective and sensitive quantification can be achieved. nih.govnih.gov This targeted approach, often employing multiple reaction monitoring (MRM), allows for the accurate determination of metabolite levels even in complex biological samples like plasma, cerebrospinal fluid, and brain tissue. tandfonline.comnih.gov

A key aspect of quantitative LC-MS/MS is the use of stable isotope-labeled internal standards. These standards, which have a chemical structure nearly identical to the analyte but a different mass, are added to the sample before processing. They help to correct for variations in sample preparation and instrument response, ensuring the accuracy and robustness of the quantitative results.

| Parameter | Description | Reference |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for kynurenine pathway metabolites. | nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) for targeted quantification. | nih.govnih.gov |

| Precursor Ion | The m/z of the protonated this compound molecule. | nih.gov |

| Product Ion(s) | Specific fragment ions generated from the precursor ion upon collision-induced dissociation. | nih.gov |

Predicted Collision Cross Section (CCS) for Structural Elucidation

The collision cross section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. This parameter, which can be determined experimentally using ion mobility-mass spectrometry (IM-MS) or predicted from the chemical structure, provides an additional layer of identification confidence. For a novel or uncharacterized metabolite like this compound, predicting its CCS value and comparing it to an experimentally determined value can significantly aid in its structural elucidation and confirmation. This is particularly valuable when authentic reference standards are unavailable. The combination of accurate mass, retention time, fragmentation pattern, and CCS value provides a powerful and orthogonal set of identifiers for a given metabolite.

Chromatographic Separation Techniques

Effective chromatographic separation is paramount for resolving the complexities of biological samples and ensuring accurate mass spectrometric analysis.

Ultra-High Performance Liquid Chromatography (UHPLC) for Metabolite Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) has become the standard for separating metabolites in complex mixtures prior to mass spectrometric analysis. nih.gov By utilizing columns packed with sub-2 µm particles, UHPLC systems can achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. For the analysis of kynurenine pathway metabolites, reversed-phase chromatography is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is typically used to effectively separate a wide range of metabolites with varying polarities, including the relatively polar this compound.

| Parameter | Typical Condition | Reference |

| Column Chemistry | Reversed-phase (e.g., C18, Biphenyl) | nih.govau.dkresearchgate.net |

| Column Dimensions | e.g., 2.1 x 150 mm, 1.8 µm particle size | nih.gov |

| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% formic acid) | au.dkresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol with an acidic modifier | au.dkresearchgate.net |

| Flow Rate | Typically 0.2-0.5 mL/min | nih.gov |

| Column Temperature | Often elevated (e.g., 50 °C) to improve peak shape and reduce viscosity | nih.gov |

Integrated Omics Approaches for Pathway Analysis (e.g., Metabolomics in conjunction with Transcriptomics/Proteomics)

To gain a holistic understanding of the role of this compound and the kynurenine pathway in biological systems, integrating metabolomics data with other omics data, such as transcriptomics and proteomics, is essential. nih.govnih.govmdpi.com This multi-omics approach allows for the correlation of changes in metabolite levels with alterations in gene and protein expression, providing a more complete picture of the underlying biological mechanisms. nih.govmdpi.com

For instance, an increase in the level of this compound, as measured by metabolomics, could be correlated with an upregulation of the transcripts (measured by transcriptomics) and proteins (measured by proteomics) of the enzymes responsible for its synthesis. This integrated analysis can help to identify key regulatory points in the pathway and uncover novel biological insights. nih.govnih.gov Supervised and unsupervised statistical methods, such as clustering and network analysis, are often employed to integrate these different data types and identify meaningful relationships. nih.govmdpi.com Pathway enrichment analysis can then be used to place these findings within the context of known biological pathways. researchgate.net

Isotopic Labeling Strategies for Metabolic Flux Studies

The primary route for the formation of this compound is through the enzymatic action of kynurenine 7,8-hydroxylase (EC 1.14.99.2) on its precursor, kynurenate. wikipedia.org This enzymatic step provides a direct avenue for the introduction of isotopic labels into the molecule. By supplying a biological system with isotopically labeled kynurenate, the subsequent formation of labeled this compound can be traced and quantified.

Table 1: Potential Isotopically Labeled Precursors for this compound Synthesis

| Labeled Precursor | Isotope(s) | Potential Labeling Position(s) in this compound |

| L-Tryptophan | ¹³C, ¹⁵N, ²H | Throughout the entire molecule |

| L-Kynurenine | ¹³C, ¹⁵N, ²H | Throughout the entire molecule |

| Kynurenic Acid | ¹³C, ¹⁵N | Within the quinoline (B57606) ring and carboxyl group |

The choice of isotopic tracer is crucial and depends on the specific research question. For instance, using uniformly labeled [¹³C₆]-L-kynurenine allows for the tracking of the carbon backbone as it is converted to this compound and subsequently metabolized by 7,8-dihydroxykynurenate 8,8a-dioxygenase (EC 1.13.11.10). wikipedia.orgpsychogenics.com This approach enables the determination of the relative flux through this specific branch of the kynurenine pathway.

The detection and quantification of isotopically labeled this compound and its metabolites are typically achieved using high-sensitivity analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the separation of the compound from a complex biological matrix and its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern. The shift in mass due to the incorporated stable isotopes provides a clear signature for the labeled molecules.

Table 2: Research Findings from Isotopic Labeling Studies of the Kynurenine Pathway

| Study Focus | Key Findings | Analytical Method | Reference |

| In vivo metabolism of L-kynurenine in the brain | Administration of [¹³C₆]L-KYN revealed species-specific differences in the flux through the kynurenine aminotransferase (KAT) and kynurenine 3-monooxygenase (KMO) branches. | in vivo microdialysis coupled with LC/MS/MS | psychogenics.com |

| Tryptophan metabolism in bacteria | Stable-isotope assisted metabolite profiling unraveled the catabolic pathways of L-tryptophan under different growth conditions. | Stable-isotope assisted metabolic profiling | nih.gov |

| Radiometric assay for kynurenine monooxygenase | Use of L-[³H]kynurenine to measure kinetic isotope effects and enzyme stereospecificity. | Radiometric assay | nih.govdocksci.com |

While direct studies focusing solely on the isotopic labeling of this compound are limited, the established methodologies for other kynurenine pathway metabolites provide a robust framework for its investigation. The insights gained from such studies are invaluable for understanding the intricate regulation of the kynurenine pathway in health and its dysregulation in various disease states.

Structural Biology and Enzyme Engineering Perspectives

Structural Characterization of Enzymes Involved in 7,8-Dihydro-7,8-dihydroxykynurenate Metabolism

The direct enzymatic precursor to this compound is kynurenate. The conversion is catalyzed by kynurenine (B1673888) 7,8-hydroxylase (EC 1.14.99.2), also referred to as kynurenic acid hydroxylase. wikipedia.orgontosight.ai This enzyme facilitates the reaction: kynurenate + AH2 + O2 ⇌ this compound + A wikipedia.org

This enzyme is classified as an oxidoreductase that acts on paired donors, with molecular oxygen as the oxidant. wikipedia.org Despite its identification and the characterization of the reaction it catalyzes, detailed crystal structure information for kynurenine 7,8-hydroxylase is not extensively available in the public domain.

However, structural data for other key enzymes within the broader kynurenine pathway provide critical context for understanding the metabolic flux leading to kynurenate formation.

Kynurenine Monooxygenase (KMO): This flavin-dependent hydroxylase converts kynurenine to 3-hydroxykynurenine, competing for the kynurenine substrate that could otherwise be converted to kynurenate. nih.gov Due to its insolubility, mammalian KMO has been challenging to crystallize. nih.gov Consequently, crystal structures from other organisms, such as Saccharomyces cerevisiae (yeast) and the bacterium Pseudomonas fluorescens (PfKMO), have served as valuable models. nih.govfrontiersin.org These structures have revealed a C-terminal domain that undergoes a significant conformational change upon substrate binding, which is crucial for its catalytic activity. nih.gov The human and yeast KMO share a notable sequence identity and similarity (38% and 51%, respectively), making the yeast structure a useful template for inhibitor design. frontiersin.org

Kynurenine Formamidase (KFase): This enzyme catalyzes the hydrolysis of N-formylkynurenine to L-kynurenine, an early step in the pathway. nih.gov The crystal structure of KFase from Drosophila melanogaster has been determined, revealing a classic α/β hydrolase fold. nih.gov A key feature is the catalytic triad (B1167595) of Ser157, His276, and Asp244, which is essential for its hydrolase function. nih.gov This structural information provides a basis for studying how organophosphate inhibitors interact with the active site. nih.gov

Kynureninase (KYNU): This enzyme hydrolyzes kynurenine into anthranilic acid. nih.gov The human enzyme (HsKYNase) displays very low activity for kynurenine. nih.govpdbj.org Structural studies of evolved variants of HsKYNase have been conducted to understand the basis for its substrate specificity and to engineer enhanced activity. pdbj.org

Table 1: Structurally Characterized Enzymes in the Kynurenine Pathway

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Structural Features |

|---|---|---|---|---|

| Kynurenine Formamidase (KFase) | Drosophila melanogaster | 4E15 | 1.50 | α/β hydrolase fold with a catalytic triad (Ser157, His276, Asp244). nih.govrcsb.org |

| Evolved Human Kynureninase (HsKYNase_66) | Homo sapiens | 7S3V | - | Variant with greatly increased activity towards kynurenine. pdbj.org |

| Kynurenine 3-Monooxygenase (KMO) | Pseudomonas fluorescens | - | - | C-terminal domain involved in substrate binding; used as a model for human KMO. nih.gov |

Note: This table represents a selection of enzymes from the related pathway, as specific structural data for kynurenine 7,8-hydroxylase is limited.

Functional Genomics and Gene Expression Analysis of Related Enzymes

Functional genomics and gene expression studies provide insights into the regulation of the kynurenine pathway and, by extension, the potential for this compound synthesis. By analyzing the transcripts and expression levels of the associated enzymes, researchers can understand how the pathway is controlled in different tissues and under various physiological or pathological conditions.

In a comprehensive study on the pond snail Lymnaea stagnalis, researchers identified putative transcripts for all enzymes of the kynurenine pathway using available genome and transcriptome data. nih.gov Subsequent quantitative PCR analysis revealed widespread tissue expression for genes encoding enzymes like KMO and kynureninase (KYNU), suggesting the pathway's fundamental role across different biological systems. nih.gov

In clinical research, gene expression analysis has linked pathway enzymes to specific diseases. For instance, a significant reduction in both the gene expression (mRNA) and enzyme activity of kynurenine 3-monooxygenase (KMO) was found in postmortem brain tissue from individuals with schizophrenia. nih.gov This finding points to a potential molecular basis for the elevated levels of kynurenic acid (the substrate for kynurenine 7,8-hydroxylase) observed in this condition. nih.gov

Furthermore, studies investigating interferon-α-induced depression in hepatitis C patients have identified predictive single nucleotide polymorphisms (SNPs) in genes of the kynurenine pathway, such as arylformamidase (AFMID) and kynureninase (KYNU). mdpi.com These genetic variations can influence enzyme function and alter the metabolic flow through the pathway, potentially impacting the balance of neuroactive metabolites. mdpi.com

Kynurenic acid itself has been shown to modulate the expression of other genes, such as those for the antioxidant enzymes superoxide (B77818) dismutase 2 (SOD2) and catalase (CAT) in the brains of sheep, indicating complex feedback and regulatory loops. mdpi.com

Synthetic Biology Approaches for Pathway Engineering

Synthetic biology offers powerful tools to re-engineer metabolic pathways for the production of specific compounds, including those derived from the kynurenine pathway. These approaches typically involve modifying enzymes to alter their function or engineering host organisms to optimize a metabolic route.

Directed evolution and rational design are key strategies for creating enzymes with novel or enhanced properties. rcsb.org These techniques can be applied to the enzymes of the kynurenine pathway to potentially increase the yield of this compound by enhancing the activity of kynurenine 7,8-hydroxylase or by redirecting metabolic flux towards its precursor, kynurenate.

Directed Evolution: This process mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis and then screening for those with the desired activity. rcsb.org A notable example within the kynurenine pathway is the evolution of human kynureninase (HsKYNase). The wild-type human enzyme has very poor activity for kynurenine. nih.gov Through several rounds of directed evolution, researchers successfully created a variant with a 27-fold higher activity, demonstrating the power of this approach to overcome evolutionary limitations. nih.gov

Rational Design: This strategy relies on knowledge of an enzyme's structure and mechanism to make specific, targeted mutations. mdpi.com While not applied directly to kynurenine 7,8-hydroxylase in the available literature, the principle has been used extensively for other enzymes. For instance, after the crystal structure of yeast KMO became available, it served as a template for the rational design of potent inhibitors. frontiersin.orgnih.gov Similarly, rational design has been used to modify quinoline (B57606) scaffolds related to kynurenic acid to enhance their properties as NMDA receptor antagonists. mdpi.com

Engineering host organisms, such as bacteria or yeast, is a common strategy for producing valuable metabolites. This involves introducing the genes for a specific metabolic pathway into a host that is easy to grow and manipulate, thereby turning the cell into a factory for the desired compound.

The heterologous expression of kynurenine pathway enzymes has been successfully demonstrated. Kynurenine 3-monooxygenase (KMO) from Pseudomonas fluorescens, which is more stable and soluble than its mammalian counterpart, was successfully cloned and expressed in Escherichia coli with high yields. nih.gov Similarly, kynurenine formamidase from Drosophila melanogaster has also been expressed in E. coli for structural and biochemical studies. nih.govrcsb.org

These examples show that it is feasible to engineer host cells to express individual enzymes from the kynurenine pathway. By co-expressing a series of enzymes, it would be possible to construct an artificial pathway to produce kynurenate and, subsequently, this compound in a controlled and scalable manner.

Enzyme Inhibition Studies within Related Metabolic Pathways

The inhibition of specific enzymes in the kynurenine pathway is a major area of therapeutic research, primarily aimed at altering the balance between neuroprotective and neurotoxic metabolites. frontiersin.orgnih.gov While this compound itself is not the typical focus, these studies are highly relevant as they often seek to increase the levels of its precursor, kynurenic acid (KYNA). nih.govwikipedia.org

The main target for inhibition is kynurenine 3-monooxygenase (KMO), the enzyme that diverts kynurenine away from KYNA production and towards the branch that produces the excitotoxic NMDA receptor agonist, quinolinic acid. frontiersin.orgnih.gov By inhibiting KMO, the metabolic flux is shifted, leading to an accumulation of kynurenine, which is then converted into the neuroprotective KYNA. nih.gov

A variety of KMO inhibitors have been developed and studied:

Substrate Analogs: Early inhibitors were designed based on the structure of the natural substrate, L-kynurenine. nih.gov Compounds like β-benzoyl-L-alanine and meta-nitrobenzoylalanine were found to be competitive inhibitors of KMO. nih.govnih.gov

Potent Synthetic Inhibitors: Later, more potent and specific inhibitors were developed. Ro61-8048 is a well-known nanomolar inhibitor of KMO that has been shown to raise KYNA levels in the brain. frontiersin.orgnih.gov Another potent compound, (R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A), also showed significant inhibitory activity. nih.gov

The inhibition of kynureninase, which also metabolizes kynurenine, has been explored as another strategy to increase KYNA levels. nih.gov

Table 2: Examples of Inhibitors Targeting Enzymes in the Kynurenine Pathway

| Inhibitor | Target Enzyme | Type of Inhibition | IC50 / Ki Value | Key Finding |

|---|---|---|---|---|

| meta-Nitrobenzoylalanine | Kynurenine 3-Monooxygenase | Competitive nih.gov | 0.9 µM (IC50) nih.gov | Increased brain concentrations of kynurenine and kynurenate in rats. nih.gov |

| (R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A) | Kynurenine 3-Monooxygenase | - | 0.2 µM (IC50) nih.gov | Increased both L-kynurenine and KYNA levels in rat brain tissue. nih.gov |

| Ro61-8048 | Kynurenine 3-Monooxygenase | - | 37 nM (IC50) frontiersin.orgnih.gov | Raises L-kynurenine and KYNA levels through peripheral KMO inhibition. frontiersin.org |

| Ianthellamide A | Kynurenine 3-Monooxygenase | - | 1.5 µM (IC50) nih.gov | Isolated from a marine sponge; increased KYNA levels in rat brains. nih.gov |

| 3,5-dibromo-L-kynurenine | Kynurenine 3-Monooxygenase | Competitive nih.gov | 1.2 µM (Ki) nih.gov | A potent substituted kynurenine analog. nih.gov |

| Nicotinylalanine | Kynurenine 3-Monooxygenase & Kynureninase | - | 900 µM & 800 µM (IC50) nih.gov | Inhibits both enzymes that catabolize kynurenine. nih.gov |

Computational and Theoretical Approaches in 7,8 Dihydro 7,8 Dihydroxykynurenate Research

Pathway Modeling and Metabolic Flux Analysis

Computational modeling of the kynurenine (B1673888) pathway, the primary route for tryptophan catabolism, is crucial for understanding the dynamics of its various metabolites, including 7,8-Dihydro-7,8-dihydroxykynurenate. wikipedia.orgmdpi.com Over 95% of tryptophan is degraded through this pathway, which is integral to processes like immune regulation and neurobiology. creative-proteomics.commdpi.com Systems biology and metabolic control analysis (MCA) are employed to create mathematical models that simulate the flow of metabolites (flux) through the pathway and identify rate-controlling steps. nih.govnih.govmdpi.com

A comprehensive mathematical model of tryptophan metabolism via the kynurenine pathway has been developed to investigate the effects of factors like vitamin B-6 deficiency. nih.govresearchgate.net Such models incorporate enzyme kinetics, transport mechanisms, and regulatory interactions to predict metabolite concentrations and excretion profiles under various physiological and pathological conditions. nih.gov For instance, these models can simulate how the induction of tryptophan 2,3-dioxygenase (TDO) or the inhibition of kynureninase affects the concentrations of pathway intermediates. nih.gov

Metabolic flux analysis helps to quantify the rates of metabolic reactions and can elucidate how perturbations, such as inflammation or genetic enzyme deficiencies, alter the distribution of metabolites. nih.gov For example, under inflammatory conditions, the enzyme indoleamine 2,3-dioxygenase (IDO) is upregulated, leading to an increased flux through the kynurenine pathway. nih.govnih.gov This can be modeled to predict the resulting changes in the levels of neuroactive metabolites like quinolinic acid and kynurenic acid. nih.govnih.gov While these models may not always explicitly detail the flux around this compound, they provide a framework for inferring its behavior based on the activity of upstream and downstream enzymes.

A summary of key enzymes in the kynurenine pathway and their relevance in metabolic modeling is presented in Table 1.

| Enzyme | Role in Kynurenine Pathway | Relevance in Computational Modeling |

| Tryptophan 2,3-dioxygenase (TDO) | Catalyzes the initial, rate-limiting step of tryptophan degradation. nih.gov | Its induction is a key parameter in models simulating pathway activation. nih.gov |

| Indoleamine 2,3-dioxygenase (IDO) | Also catalyzes the initial step, particularly upregulated during inflammation. nih.gov | Its activity is a critical variable in models of inflammatory conditions. nih.govnih.gov |

| Kynurenine 3-monooxygenase (KMO) | Converts kynurenine to 3-hydroxykynurenine, a precursor to this compound. wikipedia.orgwikipedia.org | A key branch point in the pathway; its inhibition is a therapeutic strategy modeled computationally. nih.govnih.gov |

| Kynureninase (KYNU) | Involved in the downstream processing of kynurenine pathway metabolites. wikipedia.org | Its deficiency (hydroxykynureninuria) can be simulated to understand metabolic blockages. wikipedia.org |

In Silico Analysis of Enzyme-Substrate Interactions

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in exploring the interactions between kynurenine pathway enzymes and their substrates, including intermediates like this compound. These methods provide atomic-level insights into binding affinities, conformational changes, and catalytic mechanisms.

Molecular dynamics simulations have been used to study the conformational activation of kynurenine 3-monooxygenase (KMO), the enzyme responsible for producing the precursor to this compound. nih.govrsc.org These simulations have helped to elucidate the elusive "active out" conformational state of the FAD cofactor, which is essential for the enzyme's catalytic activity. nih.govrsc.org Understanding these dynamics is crucial for comprehending how substrates bind and are processed.

Furthermore, computational approaches are used to design and screen for inhibitors of kynurenine pathway enzymes. nih.govnih.gov For KMO, in silico studies have identified potential inhibitors that could be valuable in treating neurodegenerative diseases by shifting the pathway towards the production of the neuroprotectant kynurenic acid. nih.govmdpi.com These studies often involve docking various ligands into the enzyme's active site to predict binding modes and affinities. While these studies primarily focus on inhibitors, the methodologies are directly applicable to understanding the natural substrate's interaction.

Quantum-chemical approaches have been employed to model the oxidative conjugation of kynurenines, which can lead to the formation of dimers and contribute to oxidative stress. nih.gov These computational methods help in understanding the redox properties of pathway intermediates and their potential for non-enzymatic reactions. nih.gov

Computational Predictions of Biological Activities within Pathways

Computational methods are increasingly used to predict the biological activities of metabolites within the kynurenine pathway. By analyzing the metabolic signatures of this pathway, researchers can develop predictive models for various diseases.

Metabolomics studies, which involve the comprehensive analysis of metabolites, often employ computational and statistical tools to identify biomarkers. metwarebio.com For instance, in multiple sclerosis, a predictive model based on the levels of six key predictors, including kynurenic acid, quinolinic acid, and tryptophan, was able to classify clinical subtypes with high accuracy. nih.govnih.gov This demonstrates the power of combining metabolomic data with in silico modeling to gain clinical insights.

Machine learning algorithms can be trained on metabolomic data to identify patterns that are predictive of disease states or progression. dovepress.com For example, alterations in the kynurenine pathway have been linked to the severity of COVID-19 infection, with increased kynurenine levels correlating with inflammatory markers. youtube.com Such data can be used to build predictive models for patient outcomes.

Future Directions and Emerging Research Avenues

Elucidation of Novel Downstream Metabolic Fates

The canonical metabolic fate of 7,8-Dihydro-7,8-dihydroxykynurenate is its conversion from kynurenate. However, the full extent of its downstream metabolic potential remains an area ripe for investigation. Future research will likely focus on identifying and characterizing alternative enzymatic or spontaneous reactions that utilize this compound as a substrate.

Key research questions in this area include:

Are there unidentified enzymes that can act on this compound, leading to novel bioactive molecules?

Under specific physiological or pathological conditions, such as oxidative stress or inflammation, does this compound undergo non-enzymatic modifications to form previously uncharacterized products?

How does the metabolic flux through this intermediate change in different tissues or cell types, and what are the downstream consequences of these variations?

Advanced metabolomic and analytical techniques, such as high-resolution mass spectrometry and isotope tracing, will be instrumental in uncovering these novel metabolic fates. Identifying new downstream products could reveal currently unknown biological activities and further elucidate the complexity of the kynurenine (B1673888) pathway.

Identification of Uncharacterized Biological Interactions and Targets

Beyond its role as a metabolic intermediate, this compound may possess intrinsic biological activity through interactions with various cellular components. A significant avenue for future research is the systematic identification of its molecular targets, including proteins, receptors, and nucleic acids.

Emerging research could explore:

The potential for this compound to act as a signaling molecule, modulating the activity of cellular receptors or ion channels.

Its ability to bind to and regulate the function of enzymes, both within and outside of the kynurenine pathway.

Interactions with transcription factors or other DNA-binding proteins, which could suggest a role in gene regulation.

The application of chemoproteomics and other affinity-based screening methods will be crucial in identifying these potential binding partners. Uncovering such interactions would open new avenues for understanding the physiological roles of this compound beyond its established metabolic function.

Development of Advanced In Vitro and In Vivo Research Models

To thoroughly investigate the biological significance of this compound, the development of sophisticated research models is essential. These models will enable researchers to manipulate the levels of this compound and observe the resulting phenotypic changes in a controlled manner.

Future advancements in this area may include:

The creation of genetically engineered cell lines with altered expression of enzymes responsible for the synthesis and degradation of this compound.

The development of organoid and tissue-on-a-chip systems that more accurately recapitulate the metabolic environment of specific human tissues.

The generation of knockout or transgenic animal models to study the systemic effects of altered this compound metabolism in a whole-organism context.

These advanced models will be invaluable for dissecting the specific contributions of this metabolite to cellular and organismal physiology and pathophysiology.

Exploration of its Role as a Biomarker in Experimental Disease Models

Fluctuations in the levels of kynurenine pathway metabolites have been associated with a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. nih.gov A critical area of future research is to determine whether the concentration of this compound in biological fluids or tissues can serve as a specific and sensitive biomarker for disease.

Key research initiatives will likely involve:

Quantifying the levels of this compound in biofluids from animal models of various diseases.

Correlating changes in the concentration of this metabolite with disease progression, severity, and response to therapeutic interventions.

Investigating the mechanisms that lead to altered levels of this compound in specific pathological states.

The establishment of this compound as a reliable biomarker would have significant implications for diagnostics, prognostics, and the monitoring of treatment efficacy in a range of experimental disease models.

Theoretical and Computational Advances in Predicting Pathway Dynamics

The complexity of the kynurenine pathway, with its numerous branch points and regulatory feedback loops, makes it an ideal system for the application of theoretical and computational modeling. Future research in this area will focus on developing predictive models that can simulate the dynamics of this compound metabolism under various conditions.

These computational approaches may include:

The development of kinetic models of the kynurenine pathway that incorporate detailed information about enzyme kinetics and substrate concentrations.

The use of flux balance analysis to predict how metabolic flux through this compound is redistributed in response to genetic or environmental perturbations.

The application of machine learning algorithms to identify complex patterns in metabolomic datasets and to predict the biological impact of changes in this compound levels.

These theoretical and computational advances will not only enhance our fundamental understanding of kynurenine pathway regulation but will also provide a powerful framework for generating new hypotheses and for guiding future experimental research.

Q & A

Basic Research Questions

Q. What enzymatic pathways synthesize 7,8-dihydro-7,8-dihydroxykynurenate, and how can researchers validate these pathways experimentally?

- Methodological Answer : The compound is synthesized via the action of kynurenine 7,8-hydroxylase (EC 1.14.99.2), which oxidizes kynurenate using O₂ and a reduced acceptor (e.g., NADPH) . To validate this pathway, researchers can:

- Use enzyme assays with purified kynurenine 7,8-hydroxylase and monitor substrate depletion via HPLC or mass spectrometry.

- Employ isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation into the product.

- Knock out or inhibit the enzyme in model systems (e.g., microbial or cell cultures) and measure metabolite accumulation using LC-MS/MS .

Q. How can this compound be detected and quantified in biological samples?

- Methodological Answer :

- Chromatographic separation : Use reverse-phase HPLC or UPLC coupled with UV detection (optimal at 250–300 nm due to aromaticity) or fluorescence for higher sensitivity.

- Mass spectrometry : Employ LC-ESI-MS/MS in negative ion mode, targeting specific fragments (e.g., m/z 224 → 152 for quantification).

- Metabolomic workflows : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and validate recovery rates .

Q. What is the role of this compound in tryptophan metabolism, and how does it interact with downstream pathways?

- Methodological Answer : The compound is an intermediate in the kynurenine pathway, linking tryptophan catabolism to NAD⁺ synthesis and immune modulation. To study interactions:

- Use stable isotope-resolved metabolomics (SIRM) with ¹³C-tryptophan to trace flux into downstream metabolites.

- Apply genetic knockdowns (e.g., siRNA targeting kynureninase) in cell models to observe accumulation/blockage effects.

- Correlate levels with inflammatory markers (e.g., IFN-γ) in disease models to assess immunoregulatory roles .

Advanced Research Questions

Q. How do experimental conditions (e.g., Mg²⁺ concentration) influence the observed activity of this compound in synaptic modulation studies?

- Methodological Answer :

- Electrophysiological assays : Conduct patch-clamp experiments in neuronal cultures, varying extracellular Mg²⁺ (e.g., 1–4 mM) to mimic physiological/pathological states. Compare inhibition ratios of excitatory postsynaptic currents (EPSCs) by this compound under these conditions.

- Data normalization : Scale EPSC traces to control (low Mg²⁺) to isolate compound-specific effects from voltage-dependent Mg²⁺ block of NMDA receptors.

- Statistical rigor : Use non-parametric tests (e.g., Wilcoxon signed-rank) to account for non-Gaussian distributions in small sample sizes .

Q. What strategies resolve contradictions in reported data on the compound’s potency across different experimental systems?

- Methodological Answer :

- Meta-analysis : Systematically review studies for confounding variables (e.g., cell type, assay pH, co-administered modulators like baclofen or CP93129).

- Dose-response standardization : Replicate experiments using harmonized protocols (e.g., fixed agonist concentrations, matched buffer systems).

- Mechanistic modeling : Apply allosteric binding models to explain divergent potency (e.g., cooperative effects with G-protein-coupled receptors) .

Q. How can researchers integrate this compound’s metabolic roles with broader pathway analyses (e.g., cross-talk with NAD⁺ biosynthesis)?

- Methodological Answer :

- Multi-omics integration : Combine transcriptomic data (e.g., qPCR of IDO1/TDO2 enzymes) with metabolomic profiles to map regulatory nodes.

- Kinetic modeling : Use tools like COPASI to simulate flux through the kynurenine pathway under varying NAD⁺/NADH ratios.

- Genetic perturbation : Overexpress salvage pathway enzymes (e.g., NAMPT) and measure compensatory changes in this compound levels .

Data Presentation and Validation

Q. What statistical approaches are recommended for analyzing variability in this compound quantification across replicates?

- Methodological Answer :

- Error source identification : Perform ANOVA to distinguish technical (e.g., instrument drift) vs. biological variability.

- Robust normalization : Apply quantile normalization or log2 transformation to stabilize variance in metabolomic datasets.

- Power analysis : Predefine sample sizes using pilot data to ensure sufficient sensitivity (e.g., α = 0.05, β = 0.2) .

Q. How should researchers design controls to distinguish this compound’s effects from structurally similar metabolites?

- Methodological Answer :

- Chemical specificity : Include analogs (e.g., 7,8-dihydroxyflavone) as negative controls in activity assays.

- Chromatographic resolution : Optimize gradient elution to separate the compound from isomers (e.g., 5-hydroxykynurenine) via retention time shifts.

- Enzymatic validation : Use knockout models or specific inhibitors (e.g., CH223191 for AhR) to confirm signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.